N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Descripción
N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone derivative characterized by a bicyclic 3,4-dihydroquinazolin-4-one core. The molecule features two benzyl substituents at the 3-position of the quinazolinone ring and the acetamide nitrogen, respectively, along with a piperidin-1-yl group at the 6-position. Quinazolinones are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity, though specific data for this compound remain underexplored in the provided evidence .
Propiedades
IUPAC Name |
N-benzyl-2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2S/c34-27(30-19-22-10-4-1-5-11-22)21-36-29-31-26-15-14-24(32-16-8-3-9-17-32)18-25(26)28(35)33(29)20-23-12-6-2-7-13-23/h1-2,4-7,10-15,18H,3,8-9,16-17,19-21H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEPEKQAGCAEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: Benzylation is achieved through the reaction of benzyl halides with the quinazoline derivative.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Quinazolinone Modifications
The quinazolinone core is a common structural motif in medicinal chemistry. Key analogs include:
- 2-(3-benzyl-6-chloro-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-methyl-N-phenyl-acetamide (24677-31-4): This compound replaces the 6-piperidin-1-yl group with a chlorine atom and substitutes the N-benzyl acetamide with an N-methyl-N-phenyl group.
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (763114-31-4) : Here, the 3-benzyl group is replaced with a 4-chlorophenyl substituent, and the acetamide nitrogen bears a bulky 2,4,6-trimethylphenyl group. The chlorophenyl group could increase hydrophobicity, while the trimethylphenyl moiety might sterically hinder interactions with target proteins .
Substituent Effects on Pharmacokinetics
- Piperidin-1-yl vs. Chlorine at Position 6 : The piperidin-1-yl group in the target compound likely improves lipophilicity and membrane permeability compared to the chlorine in 24677-31-3. Piperidine’s basic nitrogen may also facilitate salt formation, enhancing solubility in acidic environments .
- N-Benzyl vs. N-Aryl Acetamide Groups : The N-benzyl group in the target compound provides a flexible hydrophobic moiety, whereas analogs like 763114-31-4 feature rigid, multi-methylated aryl groups. This flexibility could influence binding kinetics or metabolic stability .
Heterocyclic and Triazine-Based Analogs
Data Table: Structural and Hypothesized Property Comparisons
| Compound Name / ID | 6-Position Substituent | 3-Position Substituent | Acetamide Group | Key Hypothesized Properties |
|---|---|---|---|---|
| N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (Target) | Piperidin-1-yl | Benzyl | N-Benzyl | Enhanced lipophilicity, potential basicity |
| 24677-31-4 | Chlorine | Benzyl | N-Methyl-N-phenyl | Electron-withdrawing effects, reduced solubility |
| 763114-31-4 | N/A | 4-Chlorophenyl | N-(2,4,6-Trimethylphenyl) | Increased hydrophobicity, steric hindrance |
Discussion of Research Implications
While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
Enhanced Bioavailability : The piperidin-1-yl group may improve absorption over chlorine-containing analogs, as seen in other piperidine-containing drugs .
Synthetic Challenges : The complexity of introducing a piperidin-1-yl group at position 6 may require specialized coupling reagents or protecting strategies, contrasting with simpler halogenation in 24677-31-4 .
Actividad Biológica
N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anticonvulsant properties. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C26H28N6O2S
- IUPAC Name : 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-benzylacetamide
Anticancer Activity
Recent studies have indicated that derivatives of N-benzyl acetamides exhibit significant anticancer activities. For instance, KX2-391, a related compound, was shown to selectively inhibit Src kinase, which is implicated in various cancers. The GI50 values for certain derivatives were reported as follows:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 8a | NIH3T3/c-Src527F | 1.34 |
| 8a | SYF/c-Src527F | 2.30 |
These results suggest that structural modifications can enhance or diminish the anticancer efficacy of these compounds, indicating a structure-activity relationship (SAR) worth exploring further .
Anticonvulsant Activity
The anticonvulsant properties of N-benzyl derivatives have been documented in several studies. Notably, the compound's structural features, such as the presence of heteroatoms near the acetamide group, were found to be crucial for enhancing anticonvulsant activity. For example, certain derivatives demonstrated ED50 values comparable to established anticonvulsants like phenytoin:
| Compound | ED50 (mg/kg) | Administration Route |
|---|---|---|
| 18 | 8.3 | Intraperitoneal |
| 19 | 17.3 | Intraperitoneal |
This suggests that specific substitutions can lead to significant increases in efficacy against seizures .
The mechanisms underlying the biological activities of N-benzyl derivatives involve various pathways:
- Src Kinase Inhibition : Compounds like KX2-391 demonstrate selective inhibition of Src kinase, leading to reduced cell proliferation in cancer models.
- Ion Channel Modulation : Anticonvulsant activity may be mediated through modulation of ion channels or neurotransmitter systems, although specific pathways for N-benzyl-2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide remain to be fully elucidated.
Study 1: Src Kinase Inhibition
A study evaluating various N-benzyl substituted acetamides identified that compounds with minimal substitutions exhibited potent Src kinase inhibitory activities. The study highlighted the importance of hydrophobic interactions and electronic effects imparted by substituents on the benzyl moiety .
Study 2: Anticonvulsant Efficacy
In another investigation focusing on anticonvulsant properties, derivatives were tested for their ability to prevent seizures induced by electroshock. The most effective compounds were those with specific heteroatom substitutions at strategic positions within their structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
